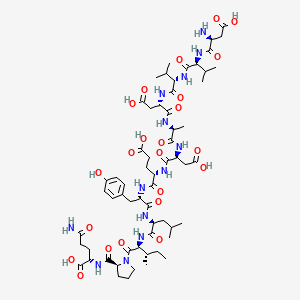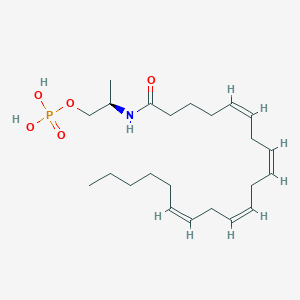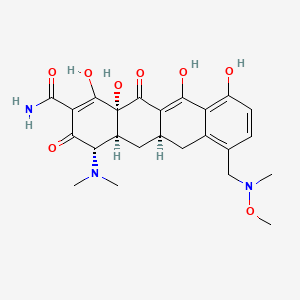
Sarecycline
Übersicht
Beschreibung
Clobetasol propionate is a potent topical corticosteroid used primarily to treat various skin conditions such as eczema, psoriasis, and dermatitis. It is known for its strong anti-inflammatory, antipruritic, and vasoconstrictive properties. Clobetasol propionate was first described in the literature in 1974 and was granted FDA approval on December 27, 1985 .
Wissenschaftliche Forschungsanwendungen
Clobetasolpropionat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Kortikosteroiden in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Mechanismen von Entzündungen und Immunreaktionen zu verstehen.
Medizin: Wird in klinischen Studien häufig eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung von Hauterkrankungen zu bewerten.
5. Wirkmechanismus
Clobetasolpropionat übt seine Wirkung aus, indem es an Glukokortikoidrezeptoren bindet, was zur Induktion von Phospholipase-A2-inhibitorischen Proteinen führt, die als Lipocortine bekannt sind. Diese Wirkung hemmt die Freisetzung von Arachidonsäure, einem Vorläufer von Entzündungsmediatoren wie Prostaglandinen und Leukotrienen. Infolgedessen reduziert Clobetasolpropionat Entzündungen, Juckreiz und Vasodilatation .
Ähnliche Verbindungen:
Fluocinonid: Ein weiteres starkes topisches Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.
Betamethason: Ein Kortikosteroid, das zur Behandlung einer Vielzahl von entzündlichen Erkrankungen eingesetzt wird.
Triamcinolon: Ein Kortikosteroid, das aufgrund seiner entzündungshemmenden und immunsuppressiven Wirkungen eingesetzt wird.
Einzigartigkeit: Clobetasolpropionat ist einzigartig aufgrund seiner hohen Potenz und Wirksamkeit bei der Behandlung schwerer entzündlicher Hauterkrankungen. Es hat eine höhere Spezifität für Glukokortikoidrezeptoren im Vergleich zu anderen Kortikosteroiden, wodurch es effektiver bei der Reduktion von Entzündungen und Juckreiz ist .
Safety and Hazards
Sarecycline may cause serious side effects. Call your doctor at once if you have: a light-headed feeling, like you might pass out; severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose); vertigo (spinning sensation); or increased pressure inside the skull . This compound could make you sunburn more easily. Avoid sunlight or tanning beds. Wear protective clothing and use sunscreen (SPF 30 or higher) when you are outdoors .
Zukünftige Richtungen
Sarecycline holds promise to yield fewer side effects than other commonly used broad-spectrum tetracyclines, including minocycline and doxycycline . The narrower spectrum of antibacterial activity of this compound, which specifically targets C. acnes and some Gram-positive bacteria with little or no activity against Gram-negative bacteria, suggests not only the potential for reduced emergence of antibiotic-resistant bacterial strains but also less disruption of the human gut microflora .
Wirkmechanismus
Target of Action
Sarecycline, a third-generation tetracycline-class antibiotic, primarily targets the 70S ribosome of the bacterium Cutibacterium acnes . This bacterium is implicated in acne pathogenesis, making it a key target for acne treatment .
Mode of Action
This compound interacts with its target by binding to the bacterial 70S ribosome, thereby inhibiting protein synthesis . It achieves this through a two-site mechanism . Apart from the canonical binding site at the mRNA decoding center, this compound has a second binding site at the nascent peptide exit tunnel . This unique interaction is facilitated by a unique C7 moiety in this compound’s structure .
Biochemical Pathways
This compound interferes with the bacterial protein synthesis pathway. It binds to the 70S ribosome, blocking the accommodation of an incoming aminoacyl-transfer RNA (aa-tRNA) into the A site of the bacterial 70S ribosome . This prevents the translation of mRNA into protein, thereby inhibiting bacterial growth and activity .
Pharmacokinetics
This compound is minimally metabolized by liver microsome enzymes in vitro . It exhibits a mean apparent volume of distribution of 91.4–97.0 L at steady state . It is also 62.5–74.7% protein-bound in vitro .
Result of Action
This results in the effective reduction of infection and tissue inflammation .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, the intrinsic difference in the permeability of the outer bacterial wall membrane can affect the drug’s activity. This compound is less permeable to the outer wall of Gram-negative bacteria . This results in a narrower spectrum of activity, with potent activity against Gram-positive bacteria but reduced activity against Gram-negative bacteria .
Biochemische Analyse
Biochemical Properties
Sarecycline interacts with bacterial ribosomes, specifically the 30S ribosomal subunit, to inhibit protein synthesis . This interaction is a key aspect of its antibacterial activity. This compound also inhibits p-glycoprotein in vitro, which may increase concentrations of drugs that are p-glycoprotein substrates .
Cellular Effects
This compound has been observed to have a significant impact on cellular processes. It demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, with little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis . This selective inhibition is a crucial part of its mechanism of action.
Molecular Mechanism
This compound exerts its effects at the molecular level by interfering with tRNA accommodation and tethering mRNA to the 70S ribosome . This interaction blocks translation and prevents antibiotic resistance, thereby inhibiting bacterial growth and activity .
Temporal Effects in Laboratory Settings
This compound has been observed to have a significantly increased metabolic activity compared to control in human bone marrow-derived mesenchymal stromal cells (hBMSCs) cultured with it . Moreover, it has been found to be minimally metabolized by liver microsome enzymes in vitro (< 15%), with non-enzymatic epimerization, demethylation, hydroxylation, and desaturation producing minor metabolites .
Metabolic Pathways
This compound is minimally metabolized by enzymes in human liver microsomes (< 15%) in vitro . Non-enzymatic epimerization, demethylation, hydroxylation, and desaturation produce minor metabolites .
Transport and Distribution
This compound is 62.5–74.7% protein-bound in vitro and has a mean apparent volume of distribution of 91.4–97.0 L at steady state . This suggests that it is widely distributed within the body.
Subcellular Localization
As a tetracycline antibiotic, it is known to interact with bacterial ribosomes, specifically the 30S ribosomal subunit , suggesting its localization within the bacterial cell where it exerts its antibacterial effects.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Clobetasolpropionat beginnt typischerweise mit Betamethason als Ausgangsmaterial. Der Prozess umfasst mehrere Schritte, darunter die Bildung von cyclischen Estern, Hydrolyse, Sulfonierung und Chlorierung. Das Endprodukt wird durch Grobveredelung, Auflösung, Filtration, Konzentrationskühlung, Zentrifugation und Trocknung gewonnen .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Clobetasolpropionat häufig durch Verwendung einer Verbindung wie 1,4,9(11)-Trienandrostane-3,17-diketon als Ausgangsmaterial hergestellt. Diese Verbindung unterliegt einer Reihe von Reaktionen, darunter Methylierung, Cyansubstitution, Siloxy-Schutz, intramolekulare nucleophile Substitution, Bromoepoxidreaktion und Fluorierung, um Clobetasolpropionat zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Clobetasolpropionat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seinen Stoffwechsel und seine therapeutische Wirkung unerlässlich.
Häufige Reagenzien und Bedingungen:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere. Häufige Reagenzien sind Halogene und Nucleophile.
Hauptsächlich gebildete Produkte: Die Hauptsächlich gebildeten Produkte dieser Reaktionen sind verschiedene Metaboliten, die wasserlöslicher sind und leicht aus dem Körper ausgeschieden werden können .
Vergleich Mit ähnlichen Verbindungen
Fluocinonide: Another potent topical corticosteroid with similar anti-inflammatory properties.
Betamethasone: A corticosteroid used to treat a variety of inflammatory conditions.
Triamcinolone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Uniqueness: Clobetasol propionate is unique due to its high potency and efficacy in treating severe inflammatory skin conditions. It has a higher specificity for glucocorticoid receptors compared to other corticosteroids, making it more effective in reducing inflammation and itching .
Eigenschaften
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O8/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33)/t11-,13-,18-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUMVPHUMFKFPJ-SBAJWEJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027924 | |
| Record name | Sarecycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
It has been demonstrated that tetracyclines like sarecycline elicit their antimicrobial action by targeting and inhibiting protein synthesis in microbial agents like Cutibacterium acnes present in acne lesions. In particular, it is believed that sarecycline's mechanism of action revolves around the inhibition of various macromolecular biosynthesis activities like the macromolecular biosynthesis of microbial DNA, RNA, proteins, lipids, and cell wall. Specifically, it has been observed that while sarecycline demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, the compound has little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis. In addition, because Cutibacterium acnes also generates proteins and enzymes that are capable of causing inflammation, it is also believed that tetracyclines like sarecyclines can also affect an anti-inflammatory effect via the inhibition of such microbial protein synthesis. | |
| Record name | Sarecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1035654-66-0 | |
| Record name | Sarecycline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035654660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sarecycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SARECYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94O110CX2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


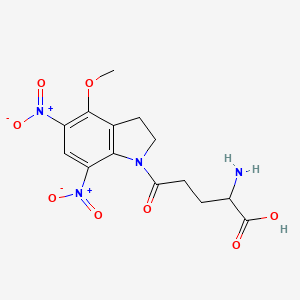
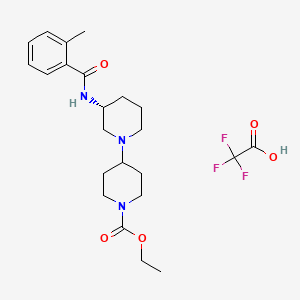
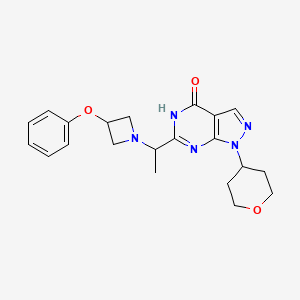
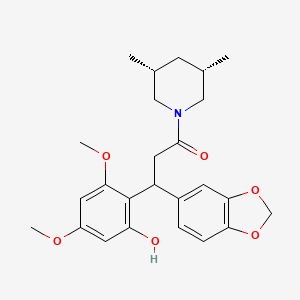
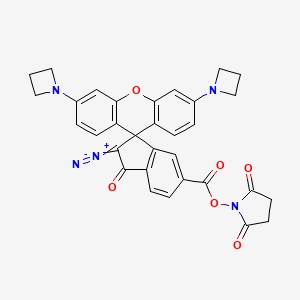
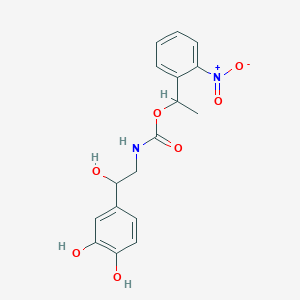
![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)
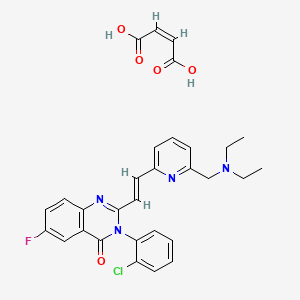
![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)
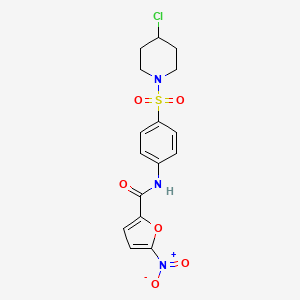
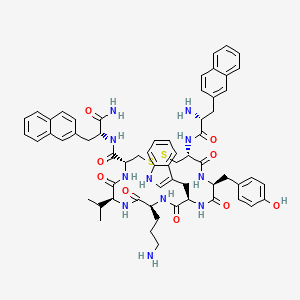
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
